3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide
Beschreibung
BenchChem offers high-quality 3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-12-18(13(2)27-20-12)28(24,25)21-14-6-7-17-16(11-14)19(23)22-9-4-3-5-15(22)8-10-26-17/h6-7,11,15,21H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISFKKNRIERLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3,5-Dimethyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1226456-85-4 |
The structure features a sulfonamide group linked to an isoxazole ring and a pyrido[1,2-e][1,5]oxazocin moiety which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethyl-N-(13-oxo...) exhibit significant anticancer properties. A study involving various derivatives showed that certain modifications enhanced cytotoxic effects against A549 lung cancer cells. For instance:
- Compound Variants : Derivatives with specific functional groups demonstrated varied efficacy in reducing cell viability.
- Mechanism of Action : The anticancer activity is believed to stem from the ability to induce apoptosis in cancer cells while sparing non-cancerous cells.
In vitro studies have compared the cytotoxicity of these compounds with standard chemotherapeutics like cisplatin. Results indicated that some derivatives had lower toxicity towards normal cells while maintaining efficacy against cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against multidrug-resistant strains of bacteria such as:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Klebsiella pneumoniae
In vitro assays revealed that certain derivatives exhibited strong antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . The structure-activity relationship (SAR) studies highlighted that specific modifications could enhance this activity.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Anticancer Properties : A recent study evaluated a series of isoxazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds with a pyrido ring structure exhibited enhanced cytotoxicity compared to those without this feature .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of sulfonamide derivatives. It was found that modifications at the sulfonamide nitrogen significantly impacted the antimicrobial spectrum and potency against resistant strains .
Q & A
Q. How can researchers optimize the synthesis of this compound while minimizing impurities?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology can reduce the number of trials while maximizing purity yield .
- Incorporate quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify intermediates prone to side reactions. This computational approach narrows experimental focus to critical steps, reducing trial-and-error efforts .
Q. What analytical techniques are recommended for characterizing this compound’s structure and stability?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and confirm the bicyclic framework using 2D-NMR (e.g., COSY, NOESY) to resolve overlapping signals in the octahydrobenzo-pyrido-oxazocin core .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect trace impurities.
- Thermogravimetric Analysis (TGA): Assess thermal stability under controlled atmospheres to inform storage and handling protocols .
Q. How can researchers validate the compound’s solubility for in vitro assays?
Methodological Answer:
- Use Hansen Solubility Parameters (HSP) to predict solvent compatibility. Experimental validation via dynamic light scattering (DLS) can quantify aggregation thresholds in aqueous buffers .
- Apply shake-flask method with HPLC quantification to measure partition coefficients (logP) in biphasic systems (e.g., octanol-water) .
Q. What strategies mitigate degradation during purification?
Methodological Answer:
- Employ low-temperature crystallization with solvents like dichloromethane/hexane to preserve labile functional groups (e.g., sulfonamide).
- Utilize flash chromatography with silica gel modified with triethylamine to minimize acid-catalyzed decomposition .
Q. How to establish baseline bioactivity profiles for this compound?
Methodological Answer:
- Conduct high-throughput screening (HTS) against target enzymes (e.g., kinases, proteases) with orthogonal assays (fluorescence polarization, calorimetry) to validate binding specificity .
- Use molecular docking (AutoDock Vina, Schrödinger) to prioritize targets based on the isoxazole-sulfonamide pharmacophore’s interaction with active sites .
Advanced Research Questions
Q. How can computational reaction path searches be integrated with experimental validation for mechanistic studies?
Methodological Answer:
- Apply ab initio molecular dynamics (AIMD) to simulate transition states and intermediates. Validate predictions via isotopic labeling (e.g., ¹³C) and in situ FTIR monitoring of reaction kinetics .
- Use machine learning (e.g., random forests) to correlate computed activation energies with experimental yields, refining predictive models iteratively .
Q. How to resolve contradictions in catalytic activity data across different experimental setups?
Methodological Answer:
- Perform multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., trace moisture, oxygen levels).
- Replicate studies under strictly controlled conditions (glovebox, anhydrous solvents) and compare results using Bayesian statistical models to quantify uncertainty .
Q. What advanced techniques elucidate the compound’s interaction with biological membranes?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to lipid bilayers.
- Coarse-grained Molecular Dynamics (CG-MD): Simulate membrane permeation pathways, focusing on the sulfonamide group’s hydrogen-bonding propensity .
Q. How to design a reactor system for scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Implement continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-DuPhos). Monitor enantioselectivity via inline polarimetry and optimize residence time using CFD simulations .
- Apply PAT (Process Analytical Technology) tools (Raman spectroscopy) for real-time feedback on crystallinity and polymorph formation .
Q. What methodologies quantify the compound’s environmental persistence in biodegradation studies?
Methodological Answer:
- Use LC-MS/MS with isotopic dilution to track degradation products in soil/water matrices.
- Conduct QSAR modeling to predict half-lives based on substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
